molecular formula C11H8N2S B8400587 4-thiazol-2-yl-1H-indole

4-thiazol-2-yl-1H-indole

Cat. No. B8400587
M. Wt: 200.26 g/mol
InChI Key: QODVJVSRYDEOFY-UHFFFAOYSA-N
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Patent
US06635640B2

Procedure details

Pyridinium tribromide (90% (Aldrich), 1.9 g, 5.34 mmol) was added portion-wise over 10 minutes to a suspension of 4-thiazol-2-yl-1H-indole (360 mg, 1.78 mmol) in 2-methyl-2-propanol (15 mL), ethanol (9 mL) and acetic acid (5 mL). The mixture was stirred at room temperature for 2 hours after which acetic acid (18 mL), water (1 mL) and zinc dust (1.5 g, 23.14 mmol) were added. Stirring was continued for 1.5 hours. Residual zinc dust was removed by filtration and washed with methanol. The filtrate was concentrated and the syrupy residue was stirred in water (50 mL) overnight. The solid which formed was filtered, washed with water to remove the zinc and pyridine salts and dried under high vacuum to give 4-thiazol-2-yl-1,3-dihydroindol-2-one.
Quantity
1.9 g
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
9 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
1.5 g
Type
catalyst
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br-].[Br-].[Br-].[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[NH+]1C=CC=CC=1.[S:22]1[CH:26]=[CH:25][N:24]=[C:23]1[C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH:29]=[CH:30][NH:31]2.[OH2:36]>CC(O)(C)C.C(O)C.C(O)(=O)C.[Zn]>[S:22]1[CH:26]=[CH:25][N:24]=[C:23]1[C:27]1[CH:35]=[CH:34][CH:33]=[C:32]2[C:28]=1[CH2:29][C:30](=[O:36])[NH:31]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
1.9 g
Type
reactant
Smiles
[Br-].[Br-].[Br-].[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1.[NH+]1=CC=CC=C1
Step Two
Name
Quantity
360 mg
Type
reactant
Smiles
S1C(=NC=C1)C1=C2C=CNC2=CC=C1
Name
Quantity
15 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
9 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
O
Name
Quantity
1.5 g
Type
catalyst
Smiles
[Zn]
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
Residual zinc dust was removed by filtration
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
STIRRING
Type
STIRRING
Details
the syrupy residue was stirred in water (50 mL) overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
to remove the zinc and pyridine salts
CUSTOM
Type
CUSTOM
Details
dried under high vacuum

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
S1C(=NC=C1)C1=C2CC(NC2=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.